2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide
Description
This compound features a pyridazinone core (6-oxo-1,6-dihydropyridazin-1-yl) substituted with a 3-fluorobenzenesulfonyl group at position 3 and an N-(4-methylphenyl)acetamide moiety at position 1.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c1-13-5-7-15(8-6-13)21-17(24)12-23-19(25)10-9-18(22-23)28(26,27)16-4-2-3-14(20)11-16/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONOQBYFHZZWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active site residues, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The pyridazinone core can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (Compound X)
- Structure: Contains a pyridazinone core with a furan substituent and a pyridinone-linked acetamide.
- Binding Affinity: Demonstrated the highest affinity (−8.1 kcal/mol) in screening studies for preventing monoclonal antibody self-association .
Quinazolin-4-one/3-Cyanopyridin-2-one Hybrids (Compounds 8–12)
- Examples :
- Properties: High melting points (>300°C), indicating strong crystalline stability.
- Comparison: The target compound’s sulfonyl group may offer superior hydrogen-bonding interactions compared to the thioether or cyano groups in these hybrids.
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid
- Structure: Pyridazinone core with a 4-fluorophenyl group and acetic acid side chain (C₁₂H₉FN₂O₃, MW = 248.22 g/mol) .
- Key Difference : The acetic acid moiety increases hydrophilicity, contrasting with the target compound’s lipophilic N-(4-methylphenyl)acetamide group.
2-(2-Chlorophenyl)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
Molecular and Physicochemical Properties
Substituent Effects on Bioactivity
Research Findings and Implications
- Binding Affinity: Compound X’s high affinity (−8.1 kcal/mol) suggests pyridazinone derivatives are promising for protein stabilization, though the target compound’s sulfonyl group may further optimize this .
- Thermal Stability: Quinazolinone hybrids (e.g., Compound 11) exhibit high melting points (>300°C), a trait likely shared by the target compound due to its rigid sulfonyl group .
- Solubility : The target compound’s balance of lipophilic (fluorobenzenesulfonyl) and polar (acetamide) groups may offer favorable pharmacokinetics compared to overly hydrophilic (e.g., acetic acid derivatives) or hydrophobic (e.g., BG15483) analogs .
Biological Activity
The compound 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C_{16}H_{16}F_N_2O_3S, with a molecular weight of approximately 338.37 g/mol. The compound features a dihydropyridazine core substituted with a fluorobenzenesulfonyl group and an acetamide moiety, contributing to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| A549 | 7.8 | Cell cycle arrest (G2/M) |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In animal models of inflammation, it reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
Preliminary antimicrobial tests have shown that this compound possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL, indicating moderate antibacterial potency.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It acts as an inhibitor of specific kinases involved in cell signaling pathways related to proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cancer cells, leading to apoptosis.
- Modulation of Gene Expression : It affects the expression of genes involved in cell cycle regulation and apoptosis.
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, correlating with elevated levels of cleaved caspase-3.
Case Study 2: In Vivo Anti-inflammatory Effects
In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
